molecular formula C21H23N3O4S B3005311 (6-(4-Methoxyphenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone CAS No. 852134-52-2

(6-(4-Methoxyphenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone

Cat. No.: B3005311
CAS No.: 852134-52-2
M. Wt: 413.49
InChI Key: DZVCVYFLNQVPOY-UHFFFAOYSA-N
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Description

(6-(4-Methoxyphenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone is a useful research compound. Its molecular formula is C21H23N3O4S and its molecular weight is 413.49. The purity is usually 95%.
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Scientific Research Applications

Antibacterial and Antimicrobial Activities

  • A study by Landage, Thube, and Karale (2019) synthesized compounds including thiazole derivatives and evaluated their antibacterial activities, highlighting the potential of these compounds in the development of new antibacterial agents Landage, Thube, & Karale, 2019.
  • Ur, Cesur, Birteksoez, and Otük (2004) synthesized 6-methylimidazo[2,1-b]thiazole-5-carbohydrazide derivatives, which demonstrated antimicrobial activity against various pathogens, including Staphylococcus epidermidis and Mycobacterium tuberculosis Ur, Cesur, Birteksoez, & Otük, 2004.

Antiviral Properties

  • Apaydın, Loy, Stevaert, and Naesens (2020) developed N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives showing strong activity against influenza A/H3N2 virus and human coronavirus 229E, indicating the use of similar compounds in antiviral therapies Apaydın, Loy, Stevaert, & Naesens, 2020.

Fungicidal Activity

  • Yu, Bo, Aiying, Weiwei, Zhenhua, and Ming-an (2017) reported on the synthesis of (E)-5-[1-(4-Phenyl-2-oxo-1-oxaspiro[4.5]dec-3-en-3-yl)ethylidene]-2-aminoimidazolin-4-one derivatives, showing significant inhibition against various fungi, suggesting the potential of related compounds in fungicidal applications Yu, Bo, Aiying, Weiwei, Zhenhua, & Ming-an, 2017.

Antitumor Activity

  • Bhole and Bhusari (2011) explored the antitumor activity of similar thiazole derivatives, demonstrating inhibitory effects on a range of cancer cell lines, including leukemia and lung cancer Bhole & Bhusari, 2011.

Potential as Biolubricants

Structural Studies

Synthesis and Characterization

  • Shahana and Yardily (2020) synthesized and characterized novel thiazole compounds, providing foundational knowledge for further exploration of similar compounds in various scientific applications Shahana & Yardily, 2020.

Anticancer and Antidiabetic Applications

  • Flefel, El-Sofany, Al-Harbi, and El-Shahat (2019) developed spirothiazolidines analogs with significant anticancer and antidiabetic activities, demonstrating the potential of related compounds in these areas Flefel, El-Sofany, Al-Harbi, & El-Shahat, 2019.

Properties

IUPAC Name

1,4-dioxa-8-azaspiro[4.5]decan-8-yl-[6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4S/c1-14-18(19(25)23-9-7-21(8-10-23)27-11-12-28-21)29-20-22-17(13-24(14)20)15-3-5-16(26-2)6-4-15/h3-6,13H,7-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZVCVYFLNQVPOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)OC)C(=O)N4CCC5(CC4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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